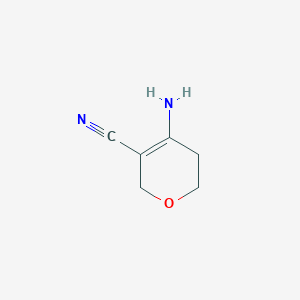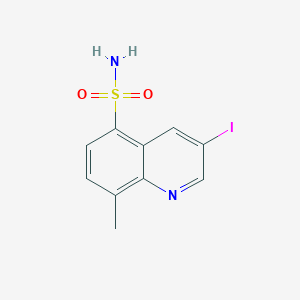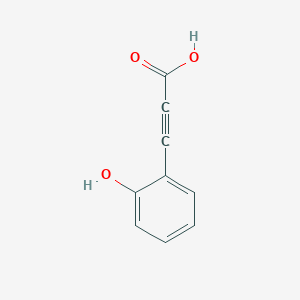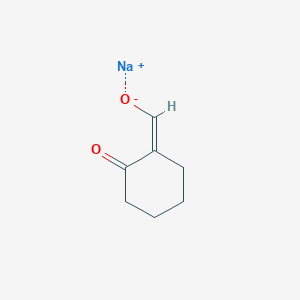
(1R)-2-bromo-1-(3-bromophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-bromo-1-(3-bromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol typically involves the bromination of 1-(3-bromophenyl)ethanol. One common method is the reaction of 1-(3-bromophenyl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-bromo-1-(3-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: Reduction of the compound can yield 2-bromo-1-(3-bromophenyl)ethane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: 2-bromo-1-(3-bromophenyl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-azido-1-(3-bromophenyl)ethanol or 2-cyano-1-(3-bromophenyl)ethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-2-bromo-1-(3-bromophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (1R)-2-bromo-1-(3-bromophenyl)ethanol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-chloro-1-(3-chlorophenyl)ethanol
- (1R)-2-fluoro-1-(3-fluorophenyl)ethanol
- (1R)-2-iodo-1-(3-iodophenyl)ethanol
Uniqueness
Compared to its analogs, (1R)-2-bromo-1-(3-bromophenyl)ethanol may exhibit different reactivity and biological activity due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with other molecules and its overall behavior in chemical reactions.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
Clé InChI |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


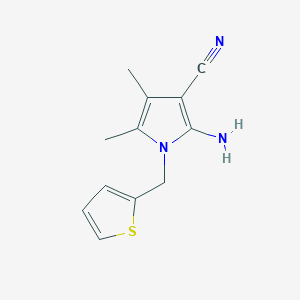

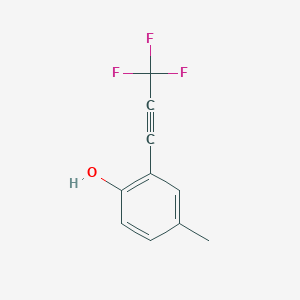

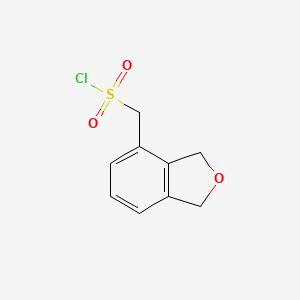


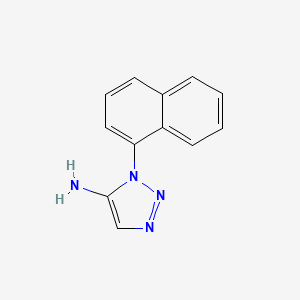
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
